N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-23-15-7-6-13-18-19-14(21(13)20-15)9-17-16(22)12-8-10-4-2-3-5-11(10)24-12/h2-8H,9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFCROWLQWBZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC4=CC=CC=C4O3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group can be performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Coupling with Benzofuran: The benzofuran moiety can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Carboxamide Formation: The final step involves the formation of the carboxamide linkage, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The benzofuran and triazolopyridazine rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran and triazolopyridazine derivatives.
Scientific Research Applications
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and neurological disorders.
Biological Studies: Used as a probe to study biological pathways and mechanisms, especially those involving triazolopyridazine derivatives.
Chemical Biology: Employed in the design of chemical tools for the modulation of biological systems.
Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For instance, it could inhibit a kinase involved in cell proliferation, thereby exerting anti-cancer effects. The exact pathways and molecular targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Triazolopyridazine Derivatives
Structural Similarities and Differences :
The compound shares its triazolopyridazine core with patented derivatives such as:
- N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide (Patent EP): This analog replaces the benzofuran carboxamide with a cyclobutyl-sulfonamide group and incorporates a pyrrolo-fused triazolopyrazine system.
- (S)-1-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine : Features a pyrrolidine-sulfonyl substituent instead of the benzofuran moiety.
Functional Implications :
- The methoxy group at position 6 in the target compound may enhance solubility compared to non-polar substituents in analogs.
- The benzofuran carboxamide could improve CNS penetration relative to bulkier sulfonamide or pyrrolidine groups in patented compounds, which are often designed for kinase inhibition .
Table 1: Structural Comparison of Triazolopyridazine Derivatives
| Compound Name | Core Structure | Key Substituents | Potential Application |
|---|---|---|---|
| Target Compound | Triazolo[4,3-b]pyridazine | 6-methoxy, benzofuran-2-carboxamide | CNS therapeutics |
| Patent Analog 1 | Pyrrolo-triazolopyrazine | Cyclobutyl-sulfonamide | Kinase inhibition |
| Patent Analog 2 | Pyrrolo-triazolopyrazine | Pyrrolidine-sulfonyl | Kinase inhibition |
Sulfonylurea Herbicides ()
Structural Contrast: Sulfonylureas like cinosulfuron and azimsulfuron share sulfonamide and heterocyclic cores (e.g., triazine or pyrimidine) but differ fundamentally from the target compound:
- Core : Sulfonylureas feature urea-linked sulfonamide and pyrimidine/triazine systems, whereas the target compound has a triazolopyridazine-carboxamide scaffold.
- Functional Groups : Sulfonylureas prioritize sulfonamide and methoxy groups for herbicidal activity (e.g., acetolactate synthase inhibition), while the target’s benzofuran carboxamide suggests medicinal applications .
Table 2: Comparison with Sulfonylurea Herbicides
| Compound Name | Core Structure | Key Substituents | Application |
|---|---|---|---|
| Target Compound | Triazolopyridazine + benzofuran | Methoxy, carboxamide | Pharmaceuticals |
| Cinosulfuron | Triazine + sulfonamide | Methoxyethoxy | Herbicide |
| Azimsulfuron | Pyrimidine + sulfonamide | Tetrazolyl | Herbicide |
1,4-Dihydropyridine Derivatives ()
Structural Divergence: Compounds like AZ331 and AZ257 are 1,4-dihydropyridines with thioether and cyano substituents. These differ from the target compound in:
- Core : 1,4-dihydropyridine vs. triazolopyridazine.
- Functionality : Dihydropyridines often act as calcium channel blockers (e.g., nifedipine analogs), whereas the triazolopyridazine-benzofuran system may target enzymes or receptors via hydrogen bonding (carboxamide) and π-π interactions (benzofuran) .
Table 3: Comparison with 1,4-Dihydropyridines
| Compound Name | Core Structure | Key Substituents | Application |
|---|---|---|---|
| Target Compound | Triazolopyridazine + benzofuran | Methoxy, carboxamide | CNS/Enzyme targeting |
| AZ331 | 1,4-Dihydropyridine | Cyano, furyl | Calcium channel modulation |
| AZ257 | 1,4-Dihydropyridine | Bromophenyl, thioether | Calcium channel modulation |
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a methoxy-substituted triazolo-pyridazine core with a benzofuran moiety, which may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 313.33 g/mol. The presence of the triazole ring contributes to its structural diversity and potential interactions with biological targets.
The mechanism of action for this compound involves its interaction with various molecular targets, particularly proteins involved in oncogenic pathways. Preliminary studies suggest that it may inhibit the activity of bromodomain and extra-terminal (BET) proteins, leading to the downregulation of oncogenes such as c-Myc. This inhibition can potentially disrupt cancer cell proliferation and survival.
Anticancer Properties
Research indicates that compounds containing triazolo and pyridazine rings exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (breast cancer) | 3.79 | |
| Compound B | NCI-H460 (lung cancer) | 12.50 | |
| Compound C | HepG2 (liver cancer) | 17.82 |
These results suggest that the compound may possess significant cytotoxicity against specific cancer types.
Anti-inflammatory Activity
In addition to its anticancer properties, compounds with similar structures have been evaluated for anti-inflammatory effects. The presence of functional groups such as methoxy may contribute to these activities by modulating inflammatory pathways.
Case Studies
-
In Vitro Studies : A study conducted on various derivatives showed that compounds similar to this compound exhibited varying degrees of cytotoxicity in vitro against several tumor cell lines including MCF7 and A549.
- Findings : Compounds demonstrated IC50 values ranging from 0.01 µM to 49.85 µM depending on the specific derivative and cell line tested.
- In Vivo Studies : Animal models have been used to evaluate the efficacy of related compounds in reducing tumor size and improving survival rates in cancer-bearing mice. These studies often highlight the importance of further optimizing these compounds for enhanced therapeutic efficacy.
Q & A
Q. What synthetic methodologies are recommended for preparing N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide?
- Methodological Answer : A two-step approach is commonly employed for triazolo-pyridazine derivatives:
Condensation : React hydrazine derivatives (e.g., 2-hydrazinopyridine) with a benzofuran-2-carboxaldehyde analog in ethanol under acidic conditions (e.g., acetic acid). This forms a hydrazone intermediate.
Cyclization : Oxidize the intermediate using sodium hypochlorite (NaOCl) in ethanol to form the triazolo-pyridazine core. Yields for analogous syntheses reach 91% under optimized conditions .
Example : For a structurally similar compound, cyclization with NaOCl at room temperature for 3 hours achieved high purity .
- Table 1 : Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation | Ethanol, acetic acid, RT, 1 min | 91% | |
| Cyclization | NaOCl, ethanol, RT, 3 hr | 85% |
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
-
1H/13C NMR : Assign peaks to confirm substituent positions. For example, a methoxy group typically appears at δ 3.8–4.0 ppm in 1H-NMR, while aromatic protons in benzofuran resonate at δ 6.5–8.0 ppm .
-
FTIR : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
-
HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₄N₄O₃: 334.1556; observed: 334.1553) .
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| OCH₃ (1H) | 3.84 | Methoxy group |
| Triazole C=N | 157.16 | Core structure |
| Benzofuran C=O | 165.2 | Carboxamide |
Advanced Research Questions
Q. How can researchers optimize low yields during the cyclization step?
- Methodological Answer :
- Catalyst Screening : Test alternatives to NaOCl (e.g., trichloroisocyanuric acid, TCICA) for improved selectivity .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) may enhance reaction rates.
- Temperature Control : Gradual heating (e.g., 40–60°C) can reduce side reactions. For example, TCICA in acetonitrile at 50°C increased yields by 15% in related syntheses .
Q. What structure-activity relationship (SAR) trends are observed for triazolo-pyridazine derivatives?
- Methodological Answer :
-
Methoxy Substitution : The 6-methoxy group enhances solubility but may reduce target binding affinity due to steric hindrance. For example, analogs with electron-withdrawing groups (e.g., CF₃) at this position show higher activity .
-
Benzofuran Linkage : The methylene bridge between triazolo-pyridazine and benzofuran improves conformational flexibility, critical for receptor interactions .
- Table 3 : Biological Activity of Structural Analogs
| Substituent | Target Activity (IC₅₀, nM) | Notes | Reference |
|---|---|---|---|
| 6-OCH₃ | 250 ± 12 | Moderate inhibition | |
| 6-CF₃ | 58 ± 5 | High potency |
Q. How should researchers address discrepancies in reported biological data for this compound class?
- Methodological Answer :
- Assay Standardization : Validate protocols (e.g., cell lines, incubation times) to minimize variability. For example, conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase assays.
- Meta-Analysis : Compare data across studies focusing on substituent effects. A 2023 study resolved contradictions by correlating lipophilicity (logP) with membrane permeability .
Q. What computational strategies are used to model the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding modes with kinases or GPCRs. Focus on the triazolo-pyridazine core as a hinge-binding motif.
- MD Simulations : Run 100-ns molecular dynamics simulations to assess stability of the benzofuran moiety in hydrophobic pockets .
Safety and Handling
Q. What precautions are necessary for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
